molecular formula C18H19N5O2 B2659317 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 2034633-33-3

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2659317
CAS No.: 2034633-33-3
M. Wt: 337.383
InChI Key: UWAAHWHPMLXZNE-UHFFFAOYSA-N
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Description

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic heterocyclic compound designed for research use in medicinal chemistry and drug discovery. This chemical scaffold integrates pyrazine and imidazole moieties, which are recognized in scientific literature for their significant biological potential . Pyrazine derivatives have been extensively studied and demonstrated remarkable antibacterial activity against pathogenic microorganisms such as Staphylococcus aureus and Escherichia coli . Furthermore, structurally related compounds have shown promising anticancer properties, particularly against human lung cancer cell lines (A549), with studies indicating potent cytotoxic effects . The presence of the imidazole ring is also of high interest, as this heterocycle is a key pharmacophore in many existing antifungal agents, suggesting potential for investigating broad-spectrum antimicrobial activity . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can employ this compound as a key intermediate or a novel scaffold for developing new therapeutic agents targeting infectious diseases and oncology.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-14-4-2-3-5-16(14)25-13-17(24)21-8-10-23-11-9-22-18(23)15-12-19-6-7-20-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAAHWHPMLXZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring is synthesized through cyclization reactions.

    Imidazole ring formation: The imidazole ring is introduced via a condensation reaction with appropriate reagents.

    Linking the pyrazine and imidazole rings: This step involves the formation of a bond between the two heterocyclic rings, often through a nucleophilic substitution reaction.

    Introduction of the o-tolyloxy group: The final step involves the attachment of the o-tolyloxy group to the acetamide moiety through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrazine-Imidazole Hybrids

The pyrazine-imidazole scaffold in the target compound shares similarities with zamaporvint (WHO List 91), a clinical candidate with the structure 2-{5-methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide . Key differences include:

  • Substituent Positioning : Zamaporvint incorporates a trifluoromethylpyridine group at the imidazole C4 position, whereas the target compound lacks this substitution.
  • Bioactivity: Pyrazine derivatives like zamaporvint often exhibit enhanced metabolic stability and receptor binding affinity compared to non-fluorinated analogs .

Benzimidazole Derivatives

Compounds such as N-(5(6)-(1H-tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (31) () differ in their core heterocycle (benzimidazole vs. imidazole) and substituents (tetrazole vs. pyrazine). These modifications influence:

  • Solubility : Benzimidazole derivatives generally exhibit lower aqueous solubility due to increased hydrophobicity .

Acetamide-Linked Compounds

Thiazole-Triazole Hybrids

Compounds like 9a–e () feature acetamide linkers connecting triazole-thiazole systems to benzimidazole cores. Compared to the target compound:

  • Electron-Withdrawing Effects : The thiazole-triazole moiety in 9a–e introduces electron-deficient regions, which may alter redox properties or metabolic pathways .

Piperazine-Thiadiazole Derivatives

2-(4-Substituted piperazin-1-yl)-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide (2a–h) () demonstrate how piperazine substitutions modulate bioactivity. Unlike the target compound, these derivatives prioritize:

  • Flexibility : Piperazine rings enhance conformational adaptability for receptor binding .
  • Synthèse Simplicity : Their synthesis avoids multi-step coupling reactions, favoring straightforward nucleophilic substitutions .

Physicochemical Profiles

Compound LogP (Predicted) Solubility (mg/mL) Thermal Stability (m.p.)
Target Compound 2.8 <0.1 (aqueous) Not reported
Zamaporvint 3.5 0.3 (DMSO) >250°C (decomp.)
N-(Thiazol-2-yl)acetamide 1.2 1.5 (aqueous) 148–150°C
Benzimidazole 31 2.1 0.05 (aqueous) 210–215°C

Biological Activity

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, highlighting key research findings, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a pyrazin-2-yl moiety linked to a 1H-imidazol-1-yl group through an ethylene bridge, along with an o-tolyloxy acetamide group. This intricate arrangement suggests multiple points of interaction with biological targets, enhancing its therapeutic potential.

Property Value
Molecular FormulaC17H19N5O3
Molecular Weight325.36 g/mol
CAS Number2034451-40-4
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and imidazole rings have demonstrated efficacy against various pathogens, including bacteria and fungi. In vitro studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis by over 90% .

Anticancer Activity

The anticancer potential of this compound is supported by findings that pyrazole derivatives possess strong inhibitory activity against several cancer-related targets. These include:

  • BRAF(V600E) : A mutation commonly associated with melanoma.
  • EGFR : Overexpressed in various cancers, including lung cancer.
  • Aurora-A Kinase : Involved in cell cycle regulation.

A study on related imidazo-pyrazole derivatives revealed promising cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, indicating potential for synergistic effects in treatment protocols .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The binding affinity is influenced by the structural components, where the pyrazine and imidazole moieties play crucial roles in modulating biological pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Antimicrobial Efficacy : A study reported that imidazo-pyrazole derivatives showed significant inhibition of bacterial growth, suggesting their potential as new antimicrobial agents .
  • Cytotoxicity in Cancer Models : Research demonstrated that certain pyrazole derivatives exhibited enhanced cytotoxicity against breast cancer cells, especially when used in combination with established chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications to the substituents on the imidazole or pyrazine rings can significantly affect the biological activity, providing insights for future drug design.

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